

# Assessing the Immunogenicity of Linkers in Antibody-Drug Conjugates: A Comparative Guide

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The linker component of an antibody-drug conjugate (ADC), while crucial for tethering the cytotoxic payload to the monoclonal antibody (mAb), can significantly influence the therapeutic's immunogenic profile. As a non-endogenous component, the linker, along with the payload, can act as a hapten, creating novel epitopes that may elicit an unwanted anti-drug antibody (ADA) response.[1][2] This guide provides a comparative overview of the immunogenicity associated with different linker types, supported by experimental data and detailed methodologies for assessment.

# **Comparison of Linker Immunogenicity**

Direct comparative studies isolating the immunogenicity of different linkers while keeping the antibody and payload constant are limited in publicly available literature. However, by examining data from various preclinical and clinical studies, we can draw inferences on the relative immunogenicity of common linker classes. The stability of the linker is a critical factor, as premature release of the payload can lead to off-target toxicities, which can be confounded with immunogenicity-related adverse events.[3]

Non-cleavable linkers are generally considered more stable in circulation, potentially leading to a better safety profile and a wider therapeutic window compared to some cleavable linkers.[4]







[5] Conversely, cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment, which can be advantageous for efficacy.[6][7]

The following table summarizes findings from studies on ADCs with different linker types. It is important to note that the immunogenicity observed is a response to the entire ADC and not solely the linker.



Linker Type	Linker Example	ADC Example(s)	Key Immunogenicit y Findings (Quantitative)	Reference(s)
Cleavable (Dipeptide)	Valine-Citrulline (vc)	Multiple vc- MMAE ADCs	In a study of eight vc-MMAE ADCs, the incidence of treatment-induced ADAs ranged from 0% to 35.8%. The majority of ADAs (86-100%) were directed against the mAb component, suggesting the vc-MMAE hapten-like structure did not significantly increase immunogenicity compared to typical mAbs.	[8]
Non-cleavable (Thioether)	SMCC	Ado-trastuzumab emtansine (T- DM1)	In preclinical studies in cynomolgus monkeys, T-DM1 showed a low incidence of ADAs (4.2%) with no impact on pharmacokinetic	[1]



			s. ADAs were primarily directed against the linker-drug and/or neoepitopes on the mAb.	
Cleavable (Hydrazone)	Hydrazone	Gemtuzumab ozogamicin	Clinical data for first-generation ADCs with less stable linkers like hydrazones indicated potential for immunogenicity, though specific quantitative data focusing on the linker is scarce. The instability of these linkers is a known contributor to toxicity.	[3][6][7]

# **Experimental Protocols for Immunogenicity Assessment**

A tiered approach is the standard for assessing ADC immunogenicity, starting with screening for ADAs, followed by confirmatory assays, and characterization of the response, including domain specificity and neutralizing potential.[1][9][10][11][12]

# Anti-Drug Antibody (ADA) Screening and Confirmation by ELISA



This protocol outlines a common bridging ELISA format for detecting antibodies against the entire ADC.

#### Materials:

- Streptavidin-coated 96-well plates
- Biotinylated ADC and Digoxigenin (DIG)-labeled ADC
- Patient/animal serum samples
- Positive and negative control antibodies
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer (e.g., PBS with 1% BSA)
- · HRP-conjugated anti-DIG antibody
- TMB substrate and stop solution
- Plate reader

#### Screening Assay Protocol:

- Prepare a mix of biotinylated-ADC and DIG-labeled ADC in assay buffer.
- Add serum samples, positive controls, and negative controls to a separate plate and incubate with the biotin-ADC/DIG-ADC mix to allow ADA-ADC complexes to form.
- Transfer the mixture to a streptavidin-coated plate. Incubate for 1-2 hours at room temperature to allow the biotinylated-ADC to bind to the plate.
- Wash the plate 3-5 times with wash buffer.
- Add HRP-conjugated anti-DIG antibody and incubate for 1 hour at room temperature.
- Wash the plate 3-5 times with wash buffer.



- Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).
- Add stop solution and read the absorbance at 450 nm.
- Samples with a signal above a pre-determined cut-point are considered screen-positive.[8]
  [12]

#### Confirmatory Assay Protocol:

- For screen-positive samples, pre-incubate the serum with an excess of unlabeled ADC before adding the biotin-ADC/DIG-ADC mix.
- Run the ELISA protocol as described above.
- A significant reduction in the signal (e.g., >50% inhibition) in the presence of excess unlabeled ADC confirms the specificity of the ADAs for the therapeutic.[10][12][13]

### **T-Cell Proliferation Assay**

This assay assesses the potential for a linker or the entire ADC to induce a T-cell-dependent immune response.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test ADC, unconjugated mAb, linker-payload conjugate, and control antigens (e.g., KLH)
- Cell proliferation dye (e.g., CFSE)
- Flow cytometer

#### Protocol:

• Isolate PBMCs from healthy donor blood using density gradient centrifugation.

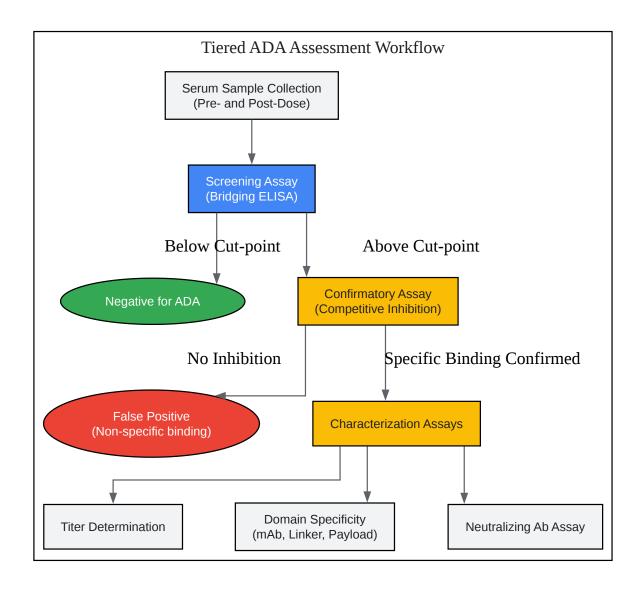


- Label the PBMCs with a cell proliferation dye like CFSE according to the manufacturer's instructions.
- Seed the labeled PBMCs in a 96-well plate at a concentration of 1-2 x 10^5 cells/well.
- Add the test articles (ADC, mAb, linker-payload) and controls at various concentrations to the wells in triplicate.
- Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
- After incubation, harvest the cells and stain with fluorescently labeled antibodies against Tcell markers (e.g., CD3, CD4, CD8).
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the T-cell populations (e.g., CD3+/CD4+) and measuring the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.
- A significant increase in proliferation in response to the test article compared to the negative control indicates a potential for T-cell activation.[14][15]

## **Visualizing Workflows and Pathways**

To better understand the processes involved in assessing and responding to ADC immunogenicity, the following diagrams have been generated.

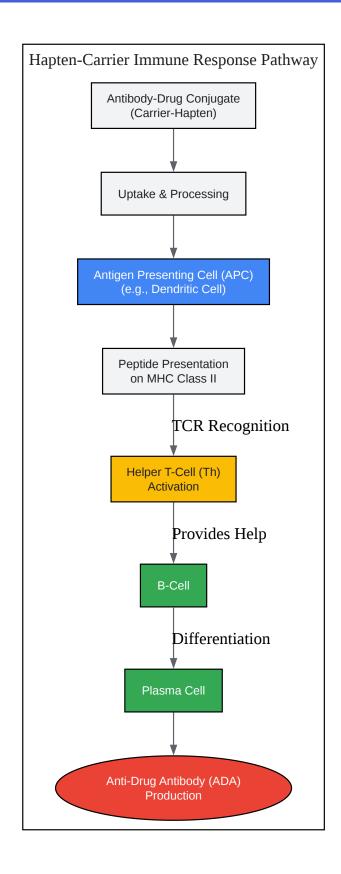




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Caption: A typical tiered workflow for detecting and characterizing anti-drug antibodies (ADAs).





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Caption: Simplified pathway of a T-cell dependent immune response to an ADC as a haptencarrier complex.

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